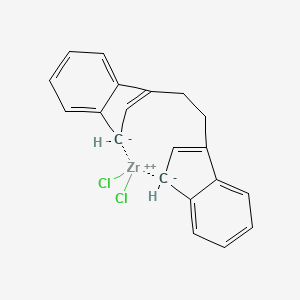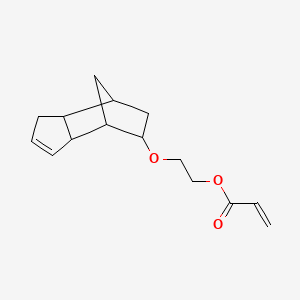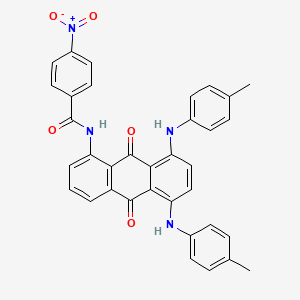![molecular formula C13H14O5S B12680270 Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate CAS No. 26759-49-9](/img/structure/B12680270.png)
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of three methoxy groups and a carboxylate ester group attached to the benzo[b]thiophene core. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of a suitable thiophene precursor with a methoxy-substituted benzaldehyde, followed by esterification. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields for thiophene derivatives . Additionally, the use of continuous flow reactors can improve the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of methoxy groups and the carboxylate ester group allows for diverse reactivity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ester group to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by the electron-donating methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxy groups and the carboxylate ester group can influence its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter membrane properties, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-aminobenzo[b]thiophene-2-carboxylate: Similar structure but with an amino group instead of methoxy groups.
Methyl 3,5-dimethoxybenzo[b]thiophene-2-carboxylate: Lacks one methoxy group compared to the target compound.
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-sulfonate: Contains a sulfonate group instead of a carboxylate ester.
Uniqueness
Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate is unique due to the presence of three methoxy groups and a carboxylate ester group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
26759-49-9 |
|---|---|
Fórmula molecular |
C13H14O5S |
Peso molecular |
282.31 g/mol |
Nombre IUPAC |
methyl 3,5,6-trimethoxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C13H14O5S/c1-15-8-5-7-10(6-9(8)16-2)19-12(11(7)17-3)13(14)18-4/h5-6H,1-4H3 |
Clave InChI |
ODZIMFDGNPPJMZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=C(S2)C(=O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


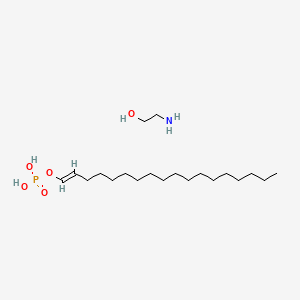
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
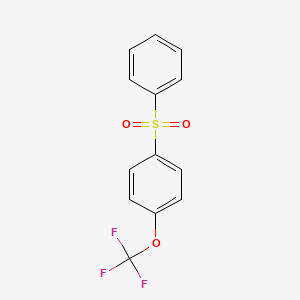
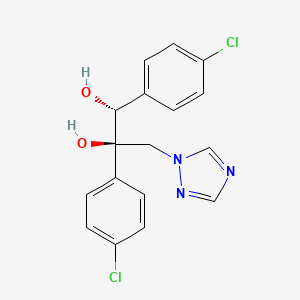
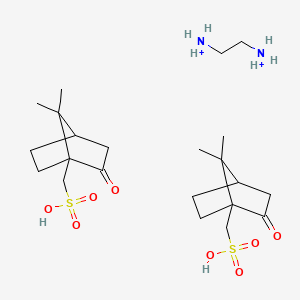
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)

